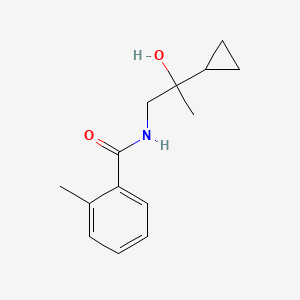

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-5-3-4-6-12(10)13(16)15-9-14(2,17)11-7-8-11/h3-6,11,17H,7-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITYEQXTZAQXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with cyclopropylmethylamine under specific conditions. The process can be summarized as follows:

Esterification: 2-methylbenzoic acid is first converted to its corresponding ester using an alcohol and an acid catalyst.

Amidation: The ester is then reacted with cyclopropylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Hydrolysis: The intermediate product undergoes hydrolysis to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or derivatives with modified functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Electronic Effects :

- The 2-methylbenzamide backbone in the target compound contrasts with the 3-methylbenzamide in ’s analog. The ortho-methyl group may induce steric effects, reducing reactivity at the aromatic ring’s adjacent positions compared to meta-substituted analogs .

- Electron-withdrawing groups (e.g., chloro in ’s compound) enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in ) increase resonance stabilization .

Functional Group Impact: The hydroxypropyl group in the target compound likely improves water solubility compared to the tertiary hydroxy group in ’s analog, which may form stronger intramolecular hydrogen bonds . Amino groups () confer nucleophilic character, enabling participation in coupling reactions absent in hydroxylated analogs .

Steric and Metabolic Considerations :

- The cyclopropyl group in the target compound and ’s analog may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature leveraged in drug design .

- Bulkier substituents (e.g., benzimidazole in ) could limit membrane permeability but improve target binding specificity .

Applications: ’s compound is highlighted for metal-catalyzed reactions due to its N,O-bidentate directing group, a property the target compound may share .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group, a hydroxyl group, and a methylbenzamide moiety. This unique arrangement contributes to its biological properties, particularly its interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It interacts with receptors that play crucial roles in neurological and psychological disorders, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Antimicrobial and Anti-inflammatory Properties

This compound has been investigated for its antimicrobial and anti-inflammatory activities. Studies suggest that the compound can modulate inflammatory pathways and exhibit antimicrobial effects through interactions with specific molecular targets.

Neuropharmacological Effects

Preliminary studies have highlighted the potential neuropharmacological effects of this compound. It has been shown to influence neurotransmitter systems, which could be beneficial in treating mood disorders. For instance, it may enhance serotonin or dopamine signaling, contributing to its antidepressant-like effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokine production in human cell lines. This suggests its potential use as an anti-inflammatory agent.

| Study | Findings |

|---|---|

| Study A | Showed 50% inhibition of TNFα production at 10 µM concentration. |

| Study B | Demonstrated antimicrobial activity against Gram-positive bacteria with an MIC of 12 µg/mL. |

In Vivo Studies

Animal models have provided insights into the compound's efficacy in reducing anxiety-like behaviors. For example, administration of this compound resulted in decreased locomotor activity in stress-induced models, indicating anxiolytic properties.

| Model | Dose | Effect |

|---|---|---|

| Mouse Model | 5 mg/kg | Significant reduction in anxiety-like behavior as measured by the elevated plus maze test. |

| Rat Model | 10 mg/kg | Decrease in depressive-like symptoms assessed through forced swim test. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.